SPC 839

Description

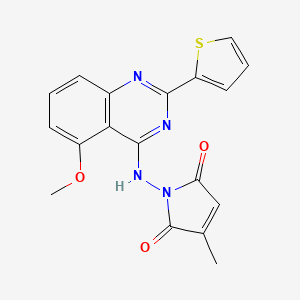

an inhibitor of activator protein 1; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S/c1-10-9-14(23)22(18(10)24)21-17-15-11(5-3-6-12(15)25-2)19-16(20-17)13-7-4-8-26-13/h3-9H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGLPBNOIFLLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431335 | |

| Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219773-55-4 | |

| Record name | AS-602868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5-methoxy-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-602868 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FZ8P93E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SPC839

Audience: Researchers, scientists, and drug development professionals.

**Abstract

SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, SPC839 presents a significant tool for research in inflammatory diseases and potentially other conditions driven by AP-1 and NF-κB signaling. This document provides a comprehensive overview of the known mechanism of action of SPC839, supported by available preclinical data. It details the signaling pathways affected by SPC839 and provides representative experimental protocols for assessing its activity.

Core Mechanism of Action

SPC839 functions as a dual inhibitor of two critical transcription factors: AP-1 and NF-κB. These transcription factors are central regulators of a wide array of cellular processes, including inflammation, immune responses, cellular proliferation, differentiation, and apoptosis. The primary mechanism of SPC839 is the suppression of the transcriptional activation mediated by these factors[1]. This inhibition prevents the expression of downstream target genes that are pivotal in the pathophysiology of various diseases.

The potency of this inhibition has been quantified, with SPC839 demonstrating an IC50 of 0.008 μM for the inhibition of AP-1 and NF-κB mediated transcriptional activation[1].

Affected Signaling Pathways

The AP-1 transcription factor is typically a heterodimer composed of proteins from the Jun and Fos families[2]. Its activity is induced by a variety of stimuli, including growth factors, cytokines, and cellular stress, which activate upstream Mitogen-Activated Protein Kinase (MAPK) cascades such as JNK, ERK, and p38[3]. These kinases phosphorylate and activate components of the AP-1 complex, leading to the transcription of target genes involved in inflammation and cellular proliferation[3][4]. SPC839 inhibits the transcriptional activation of AP-1, thereby blocking its downstream effects.

References

SPC839: A Potent Dual Inhibitor of AP-1 and NF-κB Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SPC839, a novel, orally active small molecule inhibitor of both Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. SPC839 has demonstrated significant potential in preclinical models of inflammatory diseases. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the signaling pathways affected by SPC839, intended to serve as a resource for researchers in pharmacology, immunology, and drug development.

Introduction

Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are critical transcription factors that regulate a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1] Dysregulation of these signaling pathways is implicated in the pathophysiology of numerous diseases, such as rheumatoid arthritis, inflammatory bowel disease, and various cancers. Consequently, the simultaneous inhibition of both AP-1 and NF-κB presents a compelling therapeutic strategy. SPC839 has emerged as a potent dual inhibitor of these pathways, demonstrating efficacy in preclinical models of inflammation.[2][3] This guide provides an in-depth analysis of the technical aspects of SPC839 for the scientific community.

Mechanism of Action

SPC839 is a quinazoline analogue that potently inhibits AP-1 and NF-κB mediated transcriptional activation.[2] The dual inhibitory action of SPC839 suggests its potential to broadly suppress inflammatory gene expression. The molecular target and the precise mechanism by which SPC839 inhibits these pathways are subjects of ongoing research.

AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. Its activation is triggered by a variety of stimuli, including cytokines, growth factors, and cellular stress, which activate upstream Mitogen-Activated Protein Kinase (MAPK) cascades. This leads to the transcription and post-translational modification of Jun and Fos proteins, which then dimerize and translocate to the nucleus to regulate gene expression.

NF-κB Signaling Pathway

The NF-κB family of transcription factors is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.

Quantitative Data

SPC839 demonstrates potent inhibition of both AP-1 and NF-κB transcriptional activation. The inhibitory activity of SPC839 and its analogues has been quantified using luciferase reporter assays in Jurkat T-cells.

| Compound | AP-1 IC₅₀ (µM) | NF-κB IC₅₀ (µM) |

| SPC839 (10) | 0.008 | 0.008 |

| Analogue 29 | 2 | 2 |

| Analogue 30 | 0.3 | 0.3 |

| Analogue 31 | 0.4 | 0.4 |

| Analogue 32 | 0.035 | 0.035 |

| Analogue 33 | 0.045 | 0.045 |

| Analogue 34 | 0.21 | 0.21 |

Data sourced from a study on SPC839 analogues.[1]

In a preclinical in vivo model of adjuvant-induced arthritis in rats, oral administration of SPC839 at 30 mg/kg for 21 days resulted in a significant 65% reduction in swelling of the uninjected foot.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SPC839.

In Vitro: AP-1 and NF-κB Luciferase Reporter Assay in Jurkat T-Cells

This assay is designed to quantify the inhibitory effect of compounds on the transcriptional activity of AP-1 and NF-κB.

Materials:

-

Jurkat T-cells (Clone E6-1)

-

RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin/streptomycin

-

AP-1 or NF-κB luciferase reporter plasmids

-

Transfection reagent (e.g., DEAE-dextran or electroporation)

-

SPC839

-

Phorbol 12-myristate 13-acetate (PMA) and ionomycin

-

Luciferase assay system (lysis buffer and substrate)

-

Luminometer

Procedure:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Maintain cells in the logarithmic growth phase.

-

Transfection: Transfect Jurkat T-cells with either an AP-1 or NF-κB luciferase reporter plasmid using a suitable transfection method. Co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.

-

Compound Treatment: Plate the transfected cells in 96-well plates. Add SPC839 at a range of concentrations to the appropriate wells. Include vehicle-only wells as a control.

-

Induction: After a pre-incubation period with the compound, stimulate the cells with an appropriate inducer of the AP-1 and NF-κB pathways, such as a combination of PMA and ionomycin.

-

Lysis and Luminescence Measurement: Following stimulation, lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysates.

-

Data Analysis: Measure the luminescence using a luminometer. Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the percentage of inhibition for each concentration of SPC839 and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo: Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to evaluate the anti-inflammatory efficacy of SPC839 in a well-established animal model of rheumatoid arthritis.

Materials:

-

Lewis or Wistar rats

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

SPC839

-

Vehicle for oral administration

-

Calipers for measuring paw thickness

Procedure:

-

Induction of Arthritis: Induce arthritis by a single intradermal injection of CFA into the plantar surface of one hind paw of the rats.

-

Compound Administration: On a predetermined schedule (e.g., daily), administer SPC839 orally to the treatment group of rats. Administer the vehicle to the control group. A typical dose for SPC839 is 30 mg/kg.[2]

-

Assessment of Arthritis: Monitor the development of arthritis over a period of approximately 21 days. The primary endpoint is the measurement of paw swelling (edema) in the uninjected (contralateral) paw, which is a measure of the systemic inflammatory response. Paw thickness is measured using calipers.

-

Data Analysis: Compare the paw swelling in the SPC839-treated group to the vehicle-treated control group. Calculate the percentage of inhibition of paw swelling.

Conclusion

SPC839 is a potent, orally active dual inhibitor of AP-1 and NF-κB, two pivotal signaling pathways in inflammation. Its low nanomolar in vitro potency and significant in vivo efficacy in a rat model of arthritis highlight its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a valuable resource for researchers interested in further investigating the pharmacological properties and therapeutic applications of SPC839.

References

- 1. Novel inhibitors of AP-1 and NF-kappaB mediated gene expression: structure-activity relationship studies of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)++ +pyrimidi ne-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The design and synthesis of novel orally active inhibitors of AP-1 and NF-kappaB mediated transcriptional activation. SAR of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

SPC839: A Technical Guide for Drug Development Professionals

Abstract

SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, SPC839 presents a compelling candidate for the development of therapeutics targeting inflammatory diseases and other conditions driven by dysregulated AP-1 and NF-κB signaling. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of SPC839, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental methodologies and visualizations of the relevant signaling pathways are included to facilitate further investigation and application of this compound.

Chemical Structure and Properties

SPC839 is a complex heterocyclic molecule. Its structure and key chemical properties are summarized below.

Table 1: Chemical and Physical Properties of SPC839

| Property | Value | Source |

| IUPAC Name | 1-((2-(4-methoxy-2-(thiophen-2-yl)quinazolin-8-yl)hydrazono)ethyl)-3-methyl-1H-pyrrol-2(5H)-one | Generated from structure |

| Molecular Formula | C₁₈H₁₄N₄O₃S | [1] |

| Molecular Weight | 382.40 g/mol | Calculated from formula |

| CAS Number | 219773-55-4 | [1] |

| SMILES | O=C(C(C)=C1)N(NC2=C(C(OC)=CC=C3)C3=NC(C4=CC=CS4)=N2)C1=O | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years. In solvent (-80°C): 6 months | [1] |

Mechanism of Action

SPC839 functions as a dual inhibitor of the AP-1 and NF-κB transcription factors. These transcription factors are critical regulators of gene expression involved in inflammatory responses, immune function, cell proliferation, and apoptosis.[2] By inhibiting the transcriptional activation mediated by AP-1 and NF-κB, SPC839 can effectively modulate the expression of a wide range of pro-inflammatory cytokines and other downstream targets. The reported IC50 value for this inhibition is 0.008 μM.[1]

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress.[3] The activity of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Caption: AP-1 Signaling Pathway and Inhibition by SPC839.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating the immune response to infection and inflammation.[4] The canonical NF-κB pathway is activated by pro-inflammatory cytokines such as TNFα and IL-1β.

Caption: NF-κB Signaling Pathway and Inhibition by SPC839.

In Vivo Efficacy

The anti-inflammatory potential of SPC839 has been demonstrated in a preclinical model of rheumatoid arthritis.

Table 2: In Vivo Activity of SPC839

| Model | Species | Dose | Administration | Duration | Result | Source |

| Adjuvant-Induced Arthritis | Rat | 30 mg/kg | Oral (p.o.) | 21 days | 65% reduction in uninjected foot swelling | [1] |

Experimental Protocols

The following sections describe representative protocols for the key experiments cited in this guide. These are based on established methodologies and should be adapted as needed for specific experimental designs.

AP-1/NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify the inhibitory activity of SPC839 on AP-1 and NF-κB signaling pathways using a luciferase reporter assay.

Caption: Workflow for AP-1/NF-κB Luciferase Reporter Assay.

Methodology:

-

Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing AP-1 or NF-κB response elements using a suitable transfection reagent (e.g., Lipofectamine). A constitutively expressing Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency.

-

Treatment: After 24 hours, transfected cells are pre-incubated with varying concentrations of SPC839 (or vehicle control) for 1 hour. Subsequently, cells are stimulated with an appropriate agonist to activate the respective pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for AP-1; Tumor Necrosis Factor-alpha (TNFα) for NF-κB).

-

Incubation: Cells are incubated for an additional 6-24 hours to allow for luciferase gene expression.

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luminometry: Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit. Firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The percentage of inhibition is calculated relative to the stimulated vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the SPC839 concentration and fitting the data to a sigmoidal dose-response curve.

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol outlines a standard procedure for inducing arthritis in rats and evaluating the therapeutic efficacy of SPC839.

Caption: Workflow for Adjuvant-Induced Arthritis Rat Model.

Methodology:

-

Animals: Male Lewis rats (6-8 weeks old) are commonly used for this model due to their susceptibility to AIA. Animals are acclimatized for at least one week before the start of the experiment.

-

Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.

-

Treatment: SPC839 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at a dose of 30 mg/kg once daily, starting from day 0 and continuing for 21 days. A vehicle control group and a positive control group (e.g., methotrexate) are included.

-

Assessment of Arthritis: The severity of arthritis is assessed daily by measuring the volume of the uninjected hind paw using a plethysmometer. A clinical arthritis score can also be assigned based on the degree of erythema and swelling in the paws.

-

Data Analysis: The mean paw volume of each treatment group is plotted over time. The percentage of inhibition of paw swelling is calculated by comparing the paw volumes of the SPC839-treated group to the vehicle control group at the end of the study. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).

Conclusion

SPC839 is a promising preclinical candidate with potent inhibitory activity against the AP-1 and NF-κB signaling pathways. Its demonstrated efficacy in a relevant in vivo model of inflammatory arthritis highlights its potential for the development of novel therapeutics. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of SPC839.

References

- 1. Inhibitors of AP-1 and NF-κB Mediated Transcriptional Activa...: Ingenta Connect [ingentaconnect.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis and biological evaluation of simplified aplyronine analogues as synthetically tractable anticancer agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Discovery and Development of CB-839 (Telaglenastat)

An in-depth analysis of scientific and clinical data reveals that "SPC 839" is likely a mistyped reference to CB-839 , a well-documented investigational drug also known as Telaglenastat . This technical guide focuses on the discovery, development, mechanism of action, and experimental protocols related to CB-839.

CB-839 is an orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2] Developed by Calithera Biosciences, CB-839 targets the dependence of many tumor cells on glutamine for energy production and biosynthesis.[3][4][5] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and the production of other essential metabolites.[2][6] This disruption of glutamine metabolism leads to cancer cell death and has shown anti-tumor activity in various preclinical models.[1][6] CB-839 has been evaluated in Phase I and II clinical trials for a range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[3][4][7][8][9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CB-839 in preclinical studies.

Table 1: In Vitro Potency and Antiproliferative Activity of CB-839

| Parameter | Cell Line/Target | Value | Reference |

| IC50 | Recombinant Human GAC | 24 nM | [12][13] |

| Endogenous Mouse Kidney Glutaminase | 23 nM | [1] | |

| Endogenous Mouse Brain Glutaminase | 28 nM | [1] | |

| GI50 | MDA-MB-231 (TNBC) | 19 nM | [12] |

| HCC1806 (TNBC) | 20–55 nM | [1][12] | |

| Antiproliferative IC50 | Breast Cancer Cell Lines | Varies by cell line | [14] |

| Effect on Glutamine Metabolism | HCC1806 & T47D cells (1 µM CB-839) | Inhibition of glutamine consumption and glutamate production | [1] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; GAC: Glutaminase C (a splice variant of GLS1); TNBC: Triple-Negative Breast Cancer.

Table 2: In Vivo Antitumor Efficacy of CB-839

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Patient-Derived TNBC Xenograft | CB-839 (200 mg/kg, p.o., twice daily) | 61% (single agent) | [1][13] |

| JIMT-1 Xenograft (HER2+) | CB-839 (200 mg/kg, p.o., twice daily) | 54% (single agent) | [1][13] |

| JIMT-1 Xenograft (HER2+) | CB-839 (200 mg/kg) + Paclitaxel (10 mg/kg) | 100% | [1][13] |

| CAL-27 Xenograft (HNSCC) | CB-839 + Ionizing Radiation | Significant reduction in tumor growth compared to monotherapies | [8] |

p.o.: Per os (by mouth); TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2 positive; HNSCC: Head and Neck Squamous Cell Carcinoma.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

Glutaminase Activity Assay

This protocol is used to determine the inhibitory activity of CB-839 on the glutaminase enzyme.

-

Reagents and Materials:

-

Recombinant human glutaminase C (rHu-GAC).

-

CB-839 (prepared in DMSO).

-

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, and 0.01% Triton X-100.[13]

-

Substrate: L-glutamine.

-

Coupling Enzyme: Glutamate dehydrogenase (GDH).

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a solution of the inhibitor (CB-839) in DMSO.

-

In a microplate, pre-mix the inhibitor with glutamine and glutamate dehydrogenase.[13]

-

Initiate the enzymatic reaction by adding rHu-GAC to the mixture. The final reaction should contain approximately 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH in the assay buffer with 2% DMSO.[13]

-

The conversion of glutamine to glutamate by glutaminase is coupled to the GDH-catalyzed reduction of NADP+ to NADPH.

-

Monitor the generation of NADPH by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 15 minutes.[13]

-

Calculate the IC50 value by plotting the rate of NADPH generation against the inhibitor concentration.

-

Cell Proliferation Assay

This assay measures the effect of CB-839 on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HCC1806, MDA-MB-231).

-

Complete cell culture medium.

-

CB-839.

-

Cell Titer-Glo® Luminescent Cell Viability Assay kit or similar.

-

Luminometer.

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CB-839 for 72 hours.[1][14]

-

At the end of the incubation period, measure cell viability using a luminescent assay that quantifies ATP, an indicator of metabolically active cells.

-

Generate dose-response curves by plotting cell viability against the concentration of CB-839 to determine the GI50 or IC50 values.[14]

-

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of CB-839 in a living organism.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., SCID mice).

-

Cancer cells for implantation (e.g., patient-derived TNBC cells, JIMT-1 cells).

-

CB-839 formulated for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Implant cancer cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer CB-839 (e.g., 200 mg/kg) orally, typically twice daily.[1] The vehicle used for the control group should be administered on the same schedule.

-

For combination studies, administer the other therapeutic agent (e.g., paclitaxel) according to its established protocol.[1]

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker studies).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of CB-839 and a typical experimental workflow.

Caption: Mechanism of action of CB-839 in cancer cells.

Caption: Preclinical experimental workflow for evaluating CB-839.

References

- 1. apexbt.com [apexbt.com]

- 2. Facebook [cancer.gov]

- 3. Facebook [cancer.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Calithera Biosciences, Inc. Presents Preclinical Study Findings For CB-839 At The 2015 Novel Cancer Therapeutics Summit - BioSpace [biospace.com]

- 6. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rndsystems.com [rndsystems.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of SPC839 in Signal Transduction Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The mechanism of action and experimental validation of SPC839, a potent inhibitor of the NF-κB and AP-1 signaling pathways.

Executive Summary

SPC839 is a small molecule inhibitor that demonstrates significant activity in modulating key signal transduction pathways involved in inflammation and cellular proliferation. It functions primarily as a potent, orally active inhibitor of IκB kinase β (IKKβ), a central component of the canonical NF-κB signaling cascade.[1] By targeting IKKβ, SPC839 effectively prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. Additionally, SPC839 has been identified as an inhibitor of Activator Protein-1 (AP-1) mediated transcription.[2] This dual inhibitory action on two critical pro-inflammatory and oncogenic pathways positions SPC839 as a significant tool for research and a potential therapeutic candidate for a range of diseases, including rheumatoid arthritis and cancer.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for SPC839, providing a comparative overview of its potency and efficacy in various experimental systems.

| Parameter | Value | Cell Line / Model | Description | Reference |

| IC₅₀ | 0.008 µM (8 nM) | Jurkat T-cells | Inhibition of AP-1 and NF-κB mediated transcriptional activation. | [2] |

| EC₅₀ | 0.38 µM | HUVEC | Potentiation of TNF-α-induced NF-κB p65 nuclear translocation. | - |

| In Vivo Efficacy | 65% reduction | Rat Adjuvant-Induced Arthritis Model | Reduction of uninjected foot swelling at a dose of 30 mg/kg, p.o., for 21 days. | [2] |

| IKKβ Potency | Nanomolar (nM) | - | Selective inhibition of IKKβ. | - |

| IKKα Potency | Micromolar (µM) | - | Lower potency against IKKα, indicating selectivity for IKKβ. | - |

Signaling Pathways and Mechanism of Action

SPC839 exerts its biological effects by intervening in the NF-κB and AP-1 signaling pathways. These pathways are crucial regulators of gene expression in response to a wide array of stimuli, including cytokines, growth factors, and stress signals.

The NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[3] The canonical NF-κB pathway is a primary target of SPC839. In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1β, the IκB kinase (IKK) complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is activated.[3] IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[4]

SPC839 is a potent inhibitor of IKKβ.[1] By blocking the kinase activity of IKKβ, SPC839 prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB-mediated gene transcription.

Figure 1: Canonical NF-κB signaling pathway and the inhibitory action of SPC839.

The AP-1 Signaling Pathway

Activator Protein-1 (AP-1) is another transcription factor that regulates gene expression in response to various stimuli, including cytokines, growth factors, and cellular stress. AP-1 is typically a heterodimer of proteins belonging to the Jun, Fos, and ATF families. The activity of AP-1 is controlled by the mitogen-activated protein kinase (MAPK) cascades, including the JNK, ERK, and p38 pathways. While the precise mechanism of SPC839's inhibition of AP-1 is less defined in the provided literature, its ability to suppress AP-1-mediated transcription suggests an interaction with one or more components of the upstream MAPK signaling cascades or a direct effect on the AP-1 complex itself.

Figure 2: Overview of the AP-1 signaling pathway, with the putative inhibitory role of SPC839.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of SPC839.

Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model is widely used for the preclinical evaluation of anti-inflammatory and anti-arthritic drug candidates.[5]

Objective: To assess the therapeutic efficacy of SPC839 in a rodent model of chronic inflammation and arthritis.

Methodology:

-

Animal Model: Lewis or Wistar rats are commonly used strains for this model.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil into the plantar surface of one hind paw or the base of the tail.[6][7]

-

Treatment Protocol: For SPC839, oral administration (p.o.) at a dose of 30 mg/kg was initiated on a prophylactic or therapeutic schedule and continued for 21 days.[2]

-

Assessment of Arthritis:

-

Paw Swelling: The volume of both the injected and uninjected hind paws is measured periodically using a plethysmometer. The swelling in the uninjected paw is an indicator of a systemic inflammatory response.

-

Arthritis Score: A visual scoring system is used to grade the severity of arthritis in each paw based on erythema, swelling, and joint deformity.

-

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.[5]

-

-

Data Analysis: The percentage reduction in paw swelling in the treated group is calculated relative to the vehicle-treated control group. Statistical analysis is performed using appropriate methods (e.g., ANOVA, t-test).

Figure 3: Experimental workflow for the Rat Adjuvant-Induced Arthritis (AIA) model.

TNF-α-Induced NF-κB p65 Nuclear Translocation Assay

This in vitro cell-based assay is used to quantify the activation of the NF-κB pathway by measuring the movement of the p65 subunit from the cytoplasm to the nucleus.[8][9]

Objective: To determine the effect of SPC839 on the TNF-α-stimulated translocation of NF-κB p65 in human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: HUVECs are cultured in appropriate media until they reach a suitable confluency for the assay.

-

Compound Treatment: Cells are pre-incubated with various concentrations of SPC839 or vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for a time known to induce maximal p65 translocation (typically 30-60 minutes).[10]

-

Fixation and Permeabilization: After stimulation, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as 0.1% Triton X-100 to allow antibody access to intracellular proteins.

-

Immunofluorescence Staining:

-

The cells are incubated with a primary antibody specific for the p65 subunit of NF-κB.

-

Following washing steps to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye like DAPI or Hoechst.

-

-

Imaging and Analysis:

-

The cells are imaged using a high-content imaging system or a fluorescence microscope.

-

Image analysis software is used to quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of NF-κB activation.

-

-

Data Analysis: The EC₅₀ value for SPC839's effect on p65 translocation is determined by plotting the dose-response curve.

Conclusion

SPC839 is a well-characterized dual inhibitor of the NF-κB and AP-1 signaling pathways, with a pronounced selective inhibitory effect on IKKβ. Its ability to potently suppress these key inflammatory and pro-survival pathways has been demonstrated through robust in vitro and in vivo experimental data. The detailed protocols provided herein offer a framework for the further investigation and validation of SPC839 and other modulators of these critical signal transduction networks. The comprehensive understanding of its mechanism of action, supported by quantitative data and clear experimental workflows, underscores the value of SPC839 as a tool for researchers and a potential lead compound in drug development programs targeting inflammatory diseases and cancer.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evidence for the Involvement of the Master Transcription Factor NF-κB in Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Analysis and quantitation of NF-kappaB nuclear translocation in tumor necrosis factor alpha (TNF-alpha) activated vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of "839" Compounds on Gene Transcription

Introduction

The designation "SPC 839" is not uniquely associated with a single molecule in publicly available scientific literature. Searches for this term yield information on at least three distinct compounds, each with the number "839" in their identifier and each possessing a unique mechanism of action that influences gene transcription. This guide provides a detailed overview of the available technical information for each of these compounds: This compound (compound 10) , an inhibitor of AP-1 and NF-κB; CB-839 (Telaglenastat) , a clinical-stage glutaminase inhibitor; and RA839 , a selective activator of Nrf2 signaling. Due to the extensive preclinical and clinical research, this guide will focus primarily on CB-839 and RA839, for which significant data on gene transcription effects have been published.

This compound (compound 10): An Inhibitor of AP-1 and NF-κB

This compound (compound 10) is described as an orally active inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation, with an IC50 of 0.008 μM[1]. Both AP-1 and NF-κB are critical transcription factors that regulate a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival. By inhibiting these pathways, this compound has the potential to significantly alter the expression of numerous downstream target genes.

1.1 Mechanism of Action

The precise molecular mechanism by which this compound inhibits AP-1 and NF-κB is not detailed in the available literature. However, the general pathways are well-understood. The NF-κB pathway is typically activated by pro-inflammatory signals, leading to the phosphorylation and degradation of its inhibitor, IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. The AP-1 transcription factor is a dimer of proteins from the Jun, Fos, and ATF families, and its activation is often triggered by cellular stress signals.

1.2 Effect on Gene Transcription

Detailed studies quantifying the specific effects of this compound on the transcription of AP-1 and NF-κB target genes are not available in the searched literature. However, based on its inhibitory action, it would be expected to downregulate the expression of genes involved in inflammation, such as cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

1.3 Signaling Pathway Visualization

Caption: this compound inhibits AP-1 and NF-κB transcriptional activation.

CB-839 (Telaglenastat): A Glutaminase Inhibitor

CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), an enzyme crucial for the conversion of glutamine to glutamate[2]. This metabolic intervention has profound effects on cancer cells that are dependent on glutamine for energy and biosynthesis. The impact of CB-839 on gene transcription is largely a downstream consequence of these metabolic shifts.

2.1 Mechanism of Action and Metabolic Impact

By inhibiting GLS1, CB-839 blocks the entry of glutamine into the tricarboxylic acid (TCA) cycle, leading to a reduction in TCA cycle intermediates and a decrease in mitochondrial respiration[3][4]. This also impacts the synthesis of glutathione, a key antioxidant, as glutamate is a precursor for its production[5]. The metabolic reprogramming induced by CB-839 can lead to cellular stress, including oxidative stress, which in turn can trigger changes in gene expression.

2.2 Effect on Gene Transcription

Several studies have highlighted the impact of CB-839 on gene expression:

-

Interferon-gamma (IFNγ) Associated Genes: In melanoma models, responsiveness to CB-839 in combination with immune checkpoint inhibitors was associated with an increase in the expression of IFNγ-associated genes within the tumor[3].

-

Oxidative Stress and Nrf2 Pathway: CB-839 treatment has been shown to increase cellular reactive oxygen species (ROS) levels. This can lead to the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response[6]. One study demonstrated that CB-839 treatment activates the expression of Uridine Phosphorylase 1 (UPP1) mRNA via Nrf2[6].

-

Glutathione Synthesis Genes: In JAK2-mutant hematopoietic stem cells, there is an elevated expression of genes involved in the conversion of glutamine to glutathione, such as Gclm and Gss, suggesting a heightened demand for glutamine-derived glutathione to manage oxidative stress[7]. While not a direct effect of CB-839, this highlights the transcriptional landscape upon which the drug acts.

2.3 Data Presentation: Summary of CB-839 Effects on Gene Expression

| Gene/Pathway | Effect | Context/Cell Type | Reference |

| IFNγ-associated genes | Upregulation | Melanoma tumors | [3] |

| UPP1 | Upregulation (via Nrf2) | Colorectal cancer cells | [6] |

| Genes of glutathione synthesis (e.g., Gclm, Gss) | Elevated in disease model, indicating pathway importance | JAK2-mutant hematopoietic stem cells | [7] |

2.4 Experimental Protocols

2.4.1 In Vitro Cell Treatment and Gene Expression Analysis (as adapted from[3][6])

-

Cell Culture: Human cancer cell lines (e.g., melanoma, colorectal cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

CB-839 Treatment: CB-839 is dissolved in DMSO to create a stock solution. Cells are treated with the desired concentration of CB-839 (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 6 to 72 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR):

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the genes of interest.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, RPL300).

-

The comparative Ct method (2^-ΔΔCt) is used to calculate the fold change in gene expression.

-

2.5 Visualizations

Caption: CB-839 inhibits glutaminase (GLS1), affecting metabolism and gene expression.

Caption: Experimental workflow for analyzing gene expression changes.

RA839: A Selective Activator of Nrf2 Signaling

RA839 is a small molecule that activates the transcription factor NF-E2-related factor 2 (Nrf2) by binding noncovalently to its inhibitor, Keap1 (kelch-like ECH-associated protein 1)[8][9]. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a wide range of cytoprotective genes.

3.1 Mechanism of Action

Under normal conditions, Keap1 targets Nrf2 for degradation. RA839 disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of genes containing an Antioxidant Response Element (ARE) in their promoter regions[8][10].

3.2 Effect on Gene Transcription

A study using whole-genome DNA arrays on bone marrow-derived macrophages (BMDMs) treated with 10 µM RA839 identified 105 significantly regulated probe sets[8]. The regulation of these genes was shown to be highly Nrf2-dependent, as RA839 only regulated two genes in macrophages from Nrf2 knockout mice[8]. Canonical pathway mapping revealed that RA839 activates Nrf2 signaling and glutathione metabolism pathways[8].

3.3 Data Presentation: Nrf2 Target Genes Regulated by RA839

The following table summarizes some of the key Nrf2 target genes induced by RA839 in mouse liver, as identified by quantitative RT-PCR[8].

| Gene | Effect | Fold Change (approx.) | Context/Tissue | Reference |

| Gclc (Glutamate-cysteine ligase catalytic subunit) | Upregulation | ~2.5 | Mouse Liver | [8] |

| Nqo1 (NAD(P)H quinone dehydrogenase 1) | Upregulation | ~3.0 | Mouse Liver | [8] |

| Nos2 (Nitric oxide synthase 2) | Inhibition of LPS-induced expression | - | BMDMs | [8] |

3.4 Experimental Protocols

3.4.1 Whole Genome DNA Array Analysis (as adapted from[8])

-

Cell Isolation and Culture: Bone marrow-derived macrophages are isolated from mice and cultured in appropriate media.

-

RA839 Treatment: Cells are treated with 10 µM RA839 or vehicle for a specified time (e.g., 24 hours).

-

RNA Isolation: Total RNA is isolated from the macrophages.

-

Microarray Analysis:

-

The quality and integrity of the RNA are assessed.

-

RNA is labeled and hybridized to a whole-genome microarray chip (e.g., Affymetrix Mouse Gene 2.0 ST).

-

The arrays are washed, stained, and scanned.

-

The raw data is processed, and statistical analysis is performed to identify differentially expressed genes between the RA839-treated and control groups.

-

-

Pathway Analysis: The list of differentially expressed genes is subjected to pathway analysis using software like Ingenuity Pathway Analysis (IPA) to identify the most significantly affected signaling and metabolic pathways.

3.5 Visualizations

Caption: RA839 inhibits the Keap1-Nrf2 interaction, activating Nrf2 signaling.

The term "this compound" is ambiguous, referring to at least three different compounds with distinct effects on gene transcription. This compound (compound 10) is a putative inhibitor of the pro-inflammatory transcription factors AP-1 and NF-κB, though detailed gene expression data is lacking. In contrast, CB-839 (Telaglenastat) and RA839 are well-characterized molecules with significant, yet different, impacts on the transcriptome. CB-839 indirectly influences gene expression by altering cellular metabolism, leading to changes in pathways related to immune response and oxidative stress. RA839 directly activates the Nrf2 transcription factor, inducing a robust antioxidant and cytoprotective gene expression program. For researchers, scientists, and drug development professionals, it is imperative to distinguish between these compounds to accurately interpret their biological effects and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminase inhibitor CB-839 synergizes with carfilzomib in resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The glutaminase inhibitor CB-839 targets metabolic dependencies of JAK2-mutant hematopoiesis in MPN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of IKKβ Inhibition in Attenuating Inflammatory Responses: A Technical Overview of BAY 11-7082

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases represent a significant global health challenge, driving a critical need for novel therapeutic strategies. A central mediator in the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB). Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB.[1][2] Upon stimulation by pro-inflammatory signals such as cytokines or pathogen-associated molecular patterns, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][2] This event liberates NF-κB, allowing its translocation to the nucleus where it orchestrates the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3][4]

Given its pivotal role, the NF-κB signaling pathway has emerged as a key target for anti-inflammatory drug development. One of the most extensively studied inhibitors of this pathway is BAY 11-7082. Initially identified as a selective and irreversible inhibitor of TNF-α-induced IκBα phosphorylation, BAY 11-7082 has demonstrated broad anti-inflammatory and apoptosis-inducing effects in a variety of preclinical disease models.[4][5] This technical guide provides an in-depth overview of the mechanism of action of BAY 11-7082, its effects in various inflammatory disease models, and detailed experimental protocols for its use.

Mechanism of Action of BAY 11-7082

BAY 11-7082 primarily exerts its anti-inflammatory effects by inhibiting the IKK complex, specifically IKKβ.[5] By preventing the phosphorylation of IκBα, BAY 11-7082 blocks the release and nuclear translocation of NF-κB.[2][3] However, emerging evidence suggests that the pharmacological activity of BAY 11-7082 is more complex, involving multiple targets within the inflammatory signaling network.

Subsequent studies have revealed that BAY 11-7082 can also directly inhibit the NLRP3 inflammasome, a multi-protein complex crucial for the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][6] This inhibition appears to be independent of its effects on the NF-κB pathway.[1] Furthermore, due to its chemical structure containing an α,β-unsaturated electrophilic center, BAY 11-7082 can act as a Michael acceptor, reacting with nucleophilic cysteine residues in proteins.[1] This property contributes to its irreversible inhibition of IKKβ and also leads to the inhibition of other proteins, including protein tyrosine phosphatases (PTPs).[1] The inhibition of PTPs can lead to an increase in global protein tyrosine phosphorylation, which may contribute to some of the observed cellular effects of BAY 11-7082.[1]

The compound has also been shown to suppress the activation of other key inflammatory signaling pathways, including those mediated by activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1).[7][8] This broad-spectrum inhibitory activity underscores the potential of BAY 11-7082 as a potent anti-inflammatory agent.

References

- 1. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. invivogen.com [invivogen.com]

- 4. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Potential Therapeutic Applications of SPC839: A Technical Guide for Researchers

An In-depth Examination of a Novel AP-1 and NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SPC839, a potent inhibitor of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). Given the critical role of these transcription factors in the pathogenesis of a wide range of inflammatory diseases, autoimmune disorders, and cancer, SPC839 presents a promising therapeutic candidate. This document details the mechanism of action of SPC839, summarizes key preclinical data, and provides detailed protocols for relevant experimental assays.

Core Concepts: AP-1 and NF-κB Signaling

AP-1 and NF-κB are critical transcription factors that regulate cellular processes such as inflammation, proliferation, and apoptosis.[1][2] Their dysregulation is implicated in numerous diseases. SPC839 is an orally active small molecule that inhibits the transcriptional activation mediated by both AP-1 and NF-κB.[3][4]

AP-1 Signaling Pathway

The activation of the AP-1 signaling cascade is initiated by various extracellular stimuli, including growth factors and cytokines. These stimuli activate a series of downstream protein kinases, ultimately leading to the formation of the active AP-1 transcription factor complex.

Caption: Simplified AP-1 signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.

Caption: Canonical NF-κB signaling pathway.

Quantitative Data Summary

The inhibitory potential of SPC839 and a comparator compound, T-5224, are summarized below.

| Compound | Target | Assay | IC50 | Preclinical Model | Efficacy |

| SPC839 | AP-1 and NF-κB | Transcriptional Activation | 0.008 µM[3][4] | Adjuvant-Induced Arthritis (Rat) | 65% reduction in uninjected foot swelling at 30 mg/kg, p.o., for 21 days.[3][4] |

| T-5224 | c-Fos/AP-1 | Not specified | Not specified | Collagen-Induced Arthritis (Mouse) | Prevention of cartilage destruction and osteophyte formation with oral administration.[5] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of SPC839 and similar inhibitors are provided below.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used to screen for anti-inflammatory drugs.

Workflow Diagram:

Caption: Workflow for the Adjuvant-Induced Arthritis model.

Protocol:

-

Animal Model: Male Lewis rats (6-12 weeks old) are commonly used due to their susceptibility to AIA.[6][7]

-

Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis is administered into the plantar surface of the right hind paw.[8]

-

Treatment: Oral administration of SPC839 (30 mg/kg) or vehicle control is initiated on the day of induction and continued for 21 days.[4]

-

Assessment of Arthritis:

-

Paw Volume: The volume of both the injected and uninjected hind paws is measured using a plethysmometer at regular intervals.

-

Clinical Score: Arthritis severity is scored based on erythema, swelling, and ankylosis of the joints.

-

-

Endpoint Analysis: At the end of the study, animals are euthanized, and tissues can be collected for histopathological analysis and measurement of inflammatory markers.

Luciferase Reporter Assay for AP-1/NF-κB Inhibition

This in vitro assay is used to quantify the ability of a compound to inhibit the transcriptional activity of AP-1 or NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Compound Treatment: After 24 hours, cells are pre-treated with various concentrations of SPC839 or vehicle control for 1 hour.[11]

-

Stimulation: Cells are then stimulated with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1) for 6-24 hours to activate the respective signaling pathway.[9][11]

-

Luciferase Assay:

-

Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for a dual-luciferase reporter assay system.[12][13]

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibitory effect on luciferase activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors to specific DNA sequences.

Protocol:

-

Nuclear Extract Preparation:

-

Cells are treated with SPC839 and/or a stimulus as described for the luciferase assay.

-

Nuclear extracts are prepared by lysing the cells and separating the nuclear fraction from the cytoplasmic fraction.[14]

-

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for AP-1 or NF-κB is end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).[15][16]

-

Binding Reaction:

-

The labeled probe is incubated with the nuclear extract in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[17]

-

For competition assays, an excess of unlabeled probe is added to confirm the specificity of the binding.

-

-

Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.[18]

-

Detection: The position of the labeled probe is detected by chemiluminescence or fluorescence imaging. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

Potential Therapeutic Applications

The ability of SPC839 to inhibit both AP-1 and NF-κB suggests its potential utility in a variety of diseases characterized by chronic inflammation and immune dysregulation.

-

Rheumatoid Arthritis and other Autoimmune Diseases: The promising results in the AIA model suggest that SPC839 could be effective in treating rheumatoid arthritis and other autoimmune conditions where AP-1 and NF-κB play a key pathogenic role.[19]

-

Inflammatory Bowel Disease (IBD): Both AP-1 and NF-κB are implicated in the inflammatory cascade of IBD.

-

Cancer: Aberrant activation of AP-1 and NF-κB is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.[2]

-

Neurodegenerative Diseases: Chronic inflammation mediated by these transcription factors is increasingly recognized as a contributor to the pathology of neurodegenerative disorders.

Conclusion

SPC839 is a promising therapeutic candidate with a dual mechanism of action targeting the pro-inflammatory transcription factors AP-1 and NF-κB. Preclinical data in a relevant animal model of arthritis demonstrates its potential efficacy. Further investigation into its therapeutic applications in a broader range of diseases is warranted. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological activities of SPC839 and other inhibitors of these critical signaling pathways.

References

- 1. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]

- 2. inotiv.com [inotiv.com]

- 3. chondrex.com [chondrex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A selective c-Fos/AP-1 inhibitor prevents cartilage destruction and subsequent osteophyte formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. Adjuvant-Induced Arthritis Model [chondrex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. researchgate.net [researchgate.net]

- 16. licorbio.com [licorbio.com]

- 17. protocols.io [protocols.io]

- 18. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Collagen-induced arthritis rats model [bio-protocol.org]

SPC839: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. Preclinical studies have demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis. This document provides a comprehensive technical overview of SPC839, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

Autoimmune diseases arise from a dysregulated immune response, leading to chronic inflammation and tissue damage. Key signaling pathways, including those mediated by the transcription factors AP-1 and NF-κB, are central to the inflammatory cascade. These factors regulate the expression of a wide array of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases involved in the pathogenesis of diseases such as rheumatoid arthritis. Consequently, the simultaneous inhibition of both AP-1 and NF-κB presents a compelling therapeutic strategy. SPC839 has emerged from discovery efforts as a dual inhibitor of these pathways, demonstrating significant anti-inflammatory activity in preclinical models.

Mechanism of Action

SPC839 exerts its therapeutic effect by inhibiting the transcriptional activation mediated by AP-1 and NF-κB. These transcription factors are downstream effectors of various inflammatory stimuli and their activation is a critical step in the inflammatory response.

The proposed mechanism of action involves the modulation of intracellular signaling cascades that lead to the activation of AP-1 and NF-κB. While the precise molecular target of SPC839 has not been fully elucidated in the public domain, its ability to inhibit both transcription factors suggests an upstream point of intervention, potentially at the level of common signaling intermediates or kinases.

Signaling Pathway Diagram

The Glutaminase Inhibitor Telaglenastat (CB-839) in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Many cancer cells exhibit a metabolic reprogramming known as "glutamine addiction," where they become highly dependent on the amino acid glutamine for energy production and the synthesis of essential biomolecules. A key enzyme in this process is glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. This initial step fuels the tricarboxylic acid (TCA) cycle and supports the production of antioxidants like glutathione. Telaglenastat, also known as CB-839, is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). By blocking this critical enzyme, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death. This technical guide provides an in-depth overview of the core findings from preclinical studies of CB-839 in various cancer cell lines, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Telaglenastat is a non-competitive inhibitor of glutaminase 1 (GLS1), targeting both the kidney-type (KGA) and glutaminase C (GAC) splice variants.[1] Inhibition of GLS1 leads to a decrease in the intracellular levels of glutamate and a subsequent reduction in downstream metabolites of the TCA cycle.[2][3] This disruption of the TCA cycle impairs mitochondrial respiration and reduces the production of ATP.[2] Furthermore, the depletion of glutamate, a precursor for glutathione synthesis, can lead to increased oxidative stress and DNA damage within cancer cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of CB-839 on proliferation, metabolism, and other cellular processes in various cancer cell lines.

Table 1: Anti-proliferative Activity of CB-839 in Cancer Cell Lines

| Cancer Type | Cell Line | Assay | Duration | IC50 / GI50 | Reference |

| Triple-Negative Breast Cancer | HCC1806 | CellTiter-Glo | 72 hours | 55 nM | [1] |

| Triple-Negative Breast Cancer | MDA-MB-231 | CellTiter-Glo | 72 hours | 19 nM | [1] |

| Chronic Lymphocytic Leukemia | HG-3 | MTS Assay | 72 hours | 0.41 µM | [5] |

| Chronic Lymphocytic Leukemia | MEC-1 | MTS Assay | 72 hours | 66.2 µM | [5] |

| Glioblastoma | T98G | Cell Proliferation | 24 hours | ~1 µM | [3] |

| Glioblastoma | LN229 | Cell Proliferation | 24 hours | ~1 µM | [3] |

| Glioblastoma | U87MG | Cell Proliferation | 24 hours | >1 µM | [3] |

Table 2: Metabolic Effects of CB-839 in Cancer Cell Lines

| Cancer Type | Cell Line | Parameter Measured | Treatment | Effect | Reference |

| Triple-Negative Breast Cancer | HCC1806 | Glutamine Consumption | 1 µM CB-839 (6 hours) | Decreased | [2] |

| Triple-Negative Breast Cancer | HCC1806 | Glutamate Production | 1 µM CB-839 (6 hours) | Decreased | [2] |

| Triple-Negative Breast Cancer | HCC1806 | Oxygen Consumption Rate (OCR) | 1 µM CB-839 (80 mins) | Decreased | [2] |

| Chronic Lymphocytic Leukemia | HG-3 | Intracellular Glutamate | 10 nM CB-839 (72 hours) | Significantly Reduced | [5] |

| Chronic Lymphocytic Leukemia | MEC-1 | Intracellular Glutamate | 1 µM CB-839 (72 hours) | Significantly Reduced | [5] |

| Melanoma | Patient-derived | Glutamine Consumption | 1 µM CB-839 (12 hours) | Decreased by up to 80% | [6] |

| Glioblastoma | T98G | TCA Cycle Intermediates (α-KG, Fumarate, Malate) | 1 µM CB-839 (24 hours) | Sharply Diminished | [3] |

| Glioblastoma | LN229 | TCA Cycle Intermediates (α-KG, Fumarate, Malate) | 1 µM CB-839 (24 hours) | Reduced | [3] |

| Glioblastoma | U87MG | TCA Cycle Intermediates (α-KG, Fumarate, Malate) | 1 µM CB-839 (24 hours) | Reduced | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CB-839 and a typical experimental workflow for its evaluation in cancer cell lines.

Caption: Mechanism of action of Telaglenastat (CB-839).

Caption: Experimental workflow for evaluating CB-839.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of CB-839.

Cell Viability Assay (MTS)

This protocol is adapted from studies on chronic lymphocytic leukemia cell lines.[5]

-

Cell Seeding: Seed cells at a density of 10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.

-

Drug Treatment: Treat the cells with various concentrations of CB-839 (e.g., 10 nM to 100 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

-

Incubation with Reagent: Incubate the plate for 4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on studies in triple-negative breast cancer cell lines.[2]

-

Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line.

-

Drug Treatment: The following day, treat cells with a range of CB-839 concentrations.

-

Incubation: Incubate for 72 hours.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well in an amount equal to the volume of cell culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record luminescence using a plate reader.

-

Data Analysis: Determine the GI50 (concentration for 50% inhibition of growth) from the dose-response curves.

Western Blotting

This protocol is a general procedure adapted from studies on chronic lymphocytic leukemia.[5]

-

Cell Lysis: Lyse cells in radio-immunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 4-12% gradient SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., GLS1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Metabolomics Analysis by LC-MS

This is a generalized workflow based on descriptions in glioblastoma and melanoma studies.[3][6]

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with CB-839 or vehicle control for the specified duration (e.g., 24 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium.

-

Wash the cells with ice-cold normal saline solution.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet the cell debris.

-

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography-mass spectrometry (LC-MS) system for analysis.

-

Data Processing: Process the raw data to identify and quantify the metabolites. This typically involves peak picking, alignment, and normalization.

-

Statistical Analysis: Perform statistical analysis to identify metabolites that are significantly altered by CB-839 treatment.

Conclusion

Telaglenastat (CB-839) has demonstrated significant anti-proliferative and metabolic-disrupting effects across a range of cancer cell lines, particularly those exhibiting glutamine dependence. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating glutamine metabolism as a therapeutic target in oncology. The consistent findings of reduced TCA cycle intermediates and impaired mitochondrial function underscore the on-target activity of CB-839. Further research, potentially in combination with other targeted therapies, will continue to elucidate the full therapeutic potential of this glutaminase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 6. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

SPC839: A Technical Guide to its Molecular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a low nanomolar potency in cellular assays, it represents a significant tool for investigating inflammatory and disease pathways driven by these transcription factors. This technical guide provides a comprehensive overview of the known molecular targets and binding interactions of SPC839, supported by available quantitative data and detailed experimental methodologies. Furthermore, it visually delineates the key signaling pathways and experimental workflows associated with its characterization.

Core Molecular Targets and Mechanism of Action